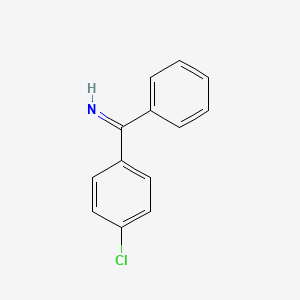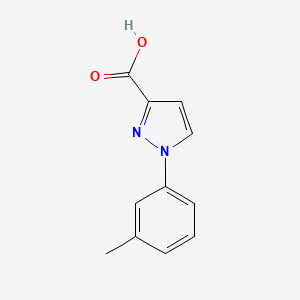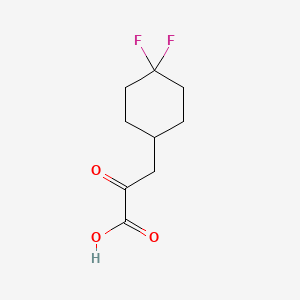
3-(4,4-Difluorocyclohexyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,4-Difluorocyclohexyl)-2-oxopropanoic acid is a chemical compound characterized by its unique structure, which includes a difluorocyclohexyl group attached to an oxopropanoic acid moiety. This compound has garnered interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Difluorocyclohexyl)-2-oxopropanoic acid typically involves the introduction of the difluorocyclohexyl group to a propanoic acid derivative. One common method includes the reaction of 4,4-difluorocyclohexanone with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-(4,4-Difluorocyclohexyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The difluorocyclohexyl group can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
3-(4,4-Difluorocyclohexyl)-2-oxopropanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism by which 3-(4,4-Difluorocyclohexyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. The difluorocyclohexyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The oxopropanoic acid moiety may also play a role in the compound’s overall activity by participating in hydrogen bonding or other interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Difluorocyclohexyl)acetic acid: Similar in structure but with an acetic acid moiety instead of oxopropanoic acid.
3-(4,4-Difluorocyclohexyl)-2-fluoropropanoic acid: Contains an additional fluorine atom on the propanoic acid moiety.
2-(4,4-Difluorocyclohexyl)propanoic acid: Lacks the oxo group present in 3-(4,4-Difluorocyclohexyl)-2-oxopropanoic acid.
Uniqueness
This compound is unique due to the presence of both the difluorocyclohexyl group and the oxopropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H12F2O3 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
3-(4,4-difluorocyclohexyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H12F2O3/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14/h6H,1-5H2,(H,13,14) |
Clave InChI |
FLMVOSKYOQTKME-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CC(=O)C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



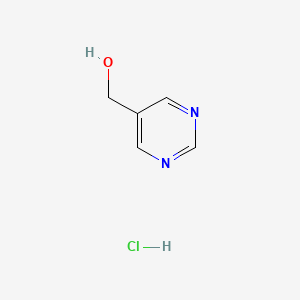


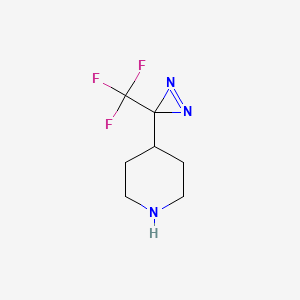
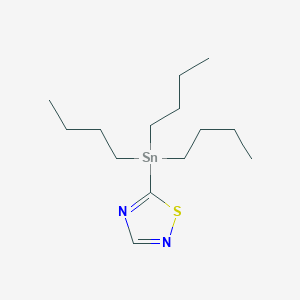
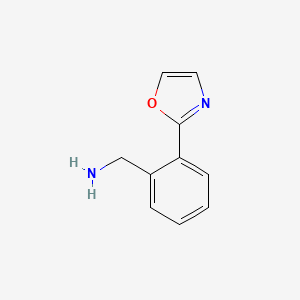
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B13537858.png)
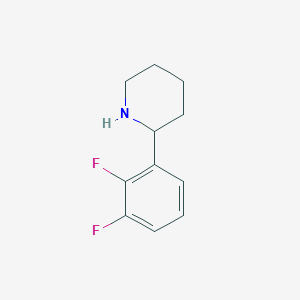
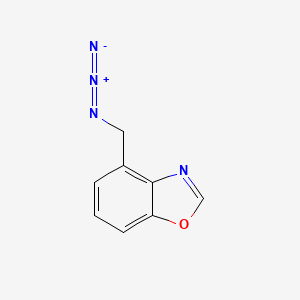
![Potassium trifluoro(spiro[3.3]heptan-2-yl)borate](/img/structure/B13537880.png)

